N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide
Description
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a 1,4-thiazepane ring fused with a 5-oxo group and a carboxamide side chain. The structure is further modified by a thioether linkage connecting the thiazepane moiety to a 4-methyl-1,2,4-triazole ring. This compound’s design leverages the pharmacological relevance of both 1,2,4-triazole and thiazepane scaffolds, which are known for their roles in enzyme inhibition, antimicrobial activity, and conformational flexibility in drug design . The thioether bridge enhances stability and may influence bioavailability by modulating lipophilicity.
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S2/c1-16-7-13-15-11(16)20-5-3-12-10(18)8-6-19-4-2-9(17)14-8/h7-8H,2-6H2,1H3,(H,12,18)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFUBKNHQSIOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2CSCCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Comparisons
Triazole Substitution and Bioactivity: The target compound’s 4-methyl-1,2,4-triazole moiety is shared with ZVT, a known MtPanK inhibitor. However, ZVT incorporates a fluorophenoxyethyl group, which enhances its specificity for mycobacterial targets . The 4-amino-1,2,4-triazole derivatives (e.g., ) exhibit antifungal activity but lack the thiazepane ring, suggesting that the target’s thiazepane could modulate solubility or membrane penetration .
Thioether Linkage and Stability :
- Thioether bridges (common in all compared compounds) improve metabolic stability compared to ether or ester linkages. However, the target’s thiazepane-thioether system may reduce steric hindrance, enhancing binding to enzymes like proteases or kinases .
Solubility and Pharmacokinetics :
- Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide () include polar benzodioxin and pyridine groups to enhance aqueous solubility. The target’s thiazepane ring may similarly improve solubility compared to purely aromatic analogues .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution (thioether formation) and carboxamide coupling, paralleling methods for ZVT and derivatives .
- In Silico Predictions : Molecular docking studies (as in ) suggest that the thiazepane ring’s flexibility could allow deeper penetration into enzyme active sites compared to rigid aromatic systems .
- Unresolved Questions: Limited data exist on the target’s specific biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
